[5-(2-Chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid is a chemical compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities. This compound features a unique structure that combines a chloro-nitrophenyl moiety with an oxadiazole ring and an acetic acid functional group, making it of interest in various scientific fields, particularly in medicinal chemistry.
This compound is classified as an oxadiazole derivative, specifically a substituted 1,3,4-oxadiazole. Oxadiazoles are heterocyclic compounds that contain nitrogen and are often used in pharmaceuticals due to their potential therapeutic effects.
The synthesis of [5-(2-Chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid typically involves multiple steps:
The molecular formula of [5-(2-Chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid is . Its structure includes:
The molecular weight of the compound is approximately 299.62 g/mol. The presence of multiple functional groups suggests potential for various chemical interactions.
Reactions Involving [5-(2-Chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid can include:
The mechanism of action for compounds like [5-(2-Chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid is often linked to their biological activities:
The applications of [5-(2-Chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid span various scientific fields:
The compound systematically named [5-(2-chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid (Chemical Abstracts Service registry number 1216502-69-0) represents a structurally complex heterocyclic system of significant interest in modern drug discovery. Its molecular formula is C10H6ClN3O6, with a molecular weight of 299.62 g/mol, placing it within the mid-range molecular weight category typical of drug-like molecules [1]. The IUPAC name fully describes the molecular architecture: a 1,3,4-oxadiazole ring substituted at position 5 with a 2-chloro-4-nitrophenyl group, bearing a 2-oxo functionality, and at position 3 with an acetic acid moiety through a nitrogen linkage. This arrangement creates a conjugated system with distinctive electronic properties that facilitate intermolecular interactions critical for biological activity.
Table 1: Fundamental Molecular Characteristics of [5-(2-Chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic Acid
Property | Value |
---|---|
Systematic Name | [5-(2-Chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid |
CAS Registry Number | 1216502-69-0 |
Molecular Formula | C10H6ClN3O6 |
Molecular Weight (g/mol) | 299.62 |
Key Functional Groups | 1,3,4-Oxadiazolone, Carboxylic acid, Nitro, Chlorophenyl |
The structural significance of this compound lies in the strategic positioning of its substituents. The 2-chloro-4-nitrophenyl group provides substantial electron-withdrawing character that enhances the π-deficient nature of the oxadiazole ring, making it more reactive toward nucleophilic attack. The acetic acid side chain offers a site for salt formation or further derivatization, significantly impacting solubility and bioavailability profiles. The oxadiazolone core itself serves as a bioisostere for ester and amide functionalities, providing enhanced metabolic stability while maintaining hydrogen-bonding capabilities through its carbonyl oxygen and ring nitrogen atoms. This combination creates a multifunctional pharmacophore capable of engaging in diverse binding interactions with biological targets, as evidenced by its frequent appearance in medicinal chemistry programs targeting anticancer and antimicrobial agents [5] [7]. X-ray crystallographic studies of closely related analogs confirm the planar arrangement of the oxadiazole-phenyl system, which facilitates π-stacking interactions with aromatic residues in enzyme binding pockets [6].
The synthetic evolution of [5-(2-chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid exemplifies key advances in heterocyclic chemistry methodologies. Early synthetic routes typically followed a linear approach beginning with the preparation of 2-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-5(4H)-one, followed by N-alkylation with ethyl bromoacetate and subsequent alkaline hydrolysis to yield the target carboxylic acid. These methods often suffered from moderate yields (45-60%) in the cyclization step due to competing side reactions [1]. Contemporary synthetic strategies have optimized this sequence through microwave-assisted cyclization and transition metal-catalyzed coupling reactions, significantly improving efficiency and purity profiles.
The development of derivatives has focused primarily on three strategic modification sites: (1) the carboxylic acid functionality, (2) the phenyl ring substituents, and (3) the oxadiazole core. Esterification and amidation of the acetic acid moiety have produced prodrug candidates with enhanced cellular permeability. For example, conversion to methyl ester derivatives demonstrated improved logP values while maintaining in vitro bioactivity against tumor cell lines [4]. Structural variations of the aryl component have systematically explored electronic and steric effects, revealing that both electron-withdrawing (nitro, cyano, trifluoromethyl) and electron-donating (methoxy, methylamino) substituents can modulate target affinity depending on the biological system. The most significant breakthroughs emerged from molecular hybridization approaches, where this scaffold has been conjugated with other pharmacophores through amide or ester linkages:
Table 2: Significant Derivatives Developed from This Scaffold
Derivative Structure | Biological Activity Profile | Research Application |
---|---|---|
Ciminalum-thiazolidinone hybrids | Antiproliferative (GI50 1.57-13.3 μM) | Selective anticancer agents [6] |
Tubulin-binding oxadiazole-aryl conjugates | Tubulin inhibition (IC50 ~0.39 μM) | Antimitotic drug candidates [5] |
Thiazole-oxadiazole molecular hybrids | Cytotoxic (IC50 1.59-7.48 μM) | Apoptosis inducers [4] [9] |
Mercapto-acetamido functionalized analogs | MMP-9 inhibition (IC50 1.65-2.55 μM) | Antimetastatic agents [9] |
Notably, the strategic incorporation of the 2-chloro-4-nitrophenyl-oxadiazolylacetic acid fragment into tubulin inhibitor hybrids, inspired by clinical candidates IMC-038525 and IMC-094332, has yielded compounds with submicromolar activity against diverse cancer cell lines. These hybrids exploit the planar conformation of the oxadiazole-phenyl system to facilitate deep penetration into the hydrophobic cavity of tubulin, surrounded by residues Leu252, Ala250, Leu248, Leu242, Cys241, and Val238 [5]. Recent synthetic innovations include one-pot assembly methodologies that form the oxadiazole ring directly from diacylhydrazide precursors using polymer-supported reagents, enabling rapid library generation for high-throughput screening.
The [5-(2-chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid scaffold has emerged as a privileged structural motif in rational pharmacophore design due to its multifunctional nature and demonstrated biological relevance. This heterocyclic system serves three critical functions in bioactive compound development: as a planar aromatic linker, as a hydrogen-bond acceptor/donor system, and as a conformationally restrained carboxylic acid bioisostere. The oxadiazole ring's electron-deficient character facilitates π-π stacking interactions with aromatic amino acid residues, while the carbonyl oxygen and ring nitrogen atoms participate in hydrogen bonding networks crucial for target engagement [7] [9].
In anticancer drug discovery, this scaffold has been strategically incorporated into hybrid molecules targeting essential oncological processes. Molecular docking studies reveal that derivatives containing this moiety efficiently bind to the tubulin–combretastatin A4 complex (PDB ID: 5LYJ), with docking scores reaching -8.030 kcal/mol. The binding orientation positions the oxadiazole ring parallel to the β-tubulin subunit, with the 2-chloro-4-nitrophenyl group buried in a hydrophobic pocket bordered by Leu252 and Val238 residues [5]. This precise positioning disrupts microtubule assembly dynamics, explaining the observed antimitotic effects. Additionally, derivatives have demonstrated significant inhibition of matrix metalloproteinase-9 (MMP-9), a key enzyme in tumor metastasis. Compound 4h, featuring a benzothiazole-acetamido extension, exhibited 89.66% cell cycle arrest in the G0/G1 phase and MMP-9 inhibition with an IC50 of 1.65 μM—activities attributed to the synergistic effects of the core oxadiazole and its appended functionalities [9].
Beyond oncology, the scaffold's versatility extends to antimicrobial applications. The electron-withdrawing nitro group enhances membrane penetration in Gram-negative bacteria, while the oxadiazole ring interacts with bacterial enzymes such as peptide deformylase (PDF) and DNA gyrase. Hybrid compounds containing this motif have shown promising antibacterial activity against both Gram-positive and Gram-negative pathogens, with MIC values as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli—comparable to ciprofloxacin in some structural configurations [5] [7]. The chlorine atom at the ortho position appears particularly crucial for antimicrobial potency, possibly due to its influence on the compound's dipole moment and ability to fit within the hydrophobic pockets of target enzymes.
Table 3: Key Bioactive Compounds Incorporating This Scaffold
Compound Name | Biological Target | Potency |
---|---|---|
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) | Tubulin | PGI 65.12 (SNB-19 cells) [5] |
3-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h) | Mitochondrial apoptosis | GI50 1.57 μM (MOLT-4) [6] |
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole | COX-2/5-LOX | 59.5% inflammation inhibition [7] |
5-[3-(4-Bromobenzoyl)propionyl]-2-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole | DNA gyrase | MIC 8 µg/mL (S. aureus) [5] |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7